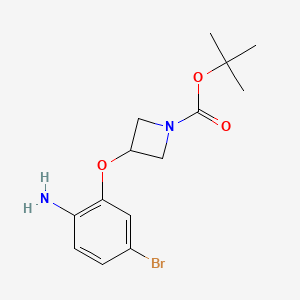
tert-Butyl 3-(2-amino-5-bromophenoxy)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(2-amino-5-bromophenoxy)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidine derivatives This compound is characterized by the presence of a tert-butyl ester group, an azetidine ring, and a brominated phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-amino-5-bromophenoxy)azetidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions, where a brominated phenol reacts with the azetidine intermediate.
Protection of the Amino Group: The amino group is protected using tert-butyl ester to prevent unwanted side reactions during subsequent steps.
Final Deprotection: The final compound is obtained by deprotecting the amino group under mild acidic conditions.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the brominated phenoxy group to a phenol or other reduced forms.
Substitution: The bromine atom in the phenoxy group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Phenol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms.
- Used in the design of bioactive molecules for drug discovery.
Medicine:
- Explored for its potential as a pharmacophore in the development of new therapeutic agents.
- Studied for its activity against various biological targets, including enzymes and receptors.
Industry:
- Utilized in the synthesis of specialty chemicals and advanced materials.
- Potential applications in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-amino-5-bromophenoxy)azetidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The brominated phenoxy group may play a crucial role in binding to these targets, while the azetidine ring provides structural rigidity.
Comparison with Similar Compounds
tert-Butyl 3-(2-amino-5-bromopyrimidin-4-yl)azetidine-1-carboxylate: Similar structure but with a pyrimidine ring instead of a phenoxy group.
tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate: Contains an ethoxy group instead of an amino group.
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate: Features an indazole ring instead of an azetidine ring.
Uniqueness:
- The presence of both the azetidine ring and the brominated phenoxy group makes tert-Butyl 3-(2-amino-5-bromophenoxy)azetidine-1-carboxylate unique.
- Its structural features provide a balance of reactivity and stability, making it a versatile compound for various applications.
Properties
Molecular Formula |
C14H19BrN2O3 |
|---|---|
Molecular Weight |
343.22 g/mol |
IUPAC Name |
tert-butyl 3-(2-amino-5-bromophenoxy)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(18)17-7-10(8-17)19-12-6-9(15)4-5-11(12)16/h4-6,10H,7-8,16H2,1-3H3 |
InChI Key |
YVFNANGVQOSWDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=CC(=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[N-(6-Aminoethyl)-3-E-acrylamido]-2'-deoxy-5'-O-DMT-uridine](/img/structure/B13723263.png)
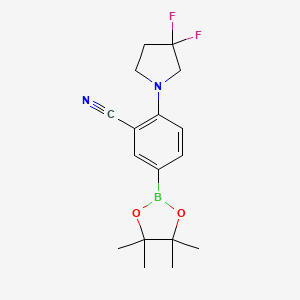
![Methyl 2-acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate](/img/structure/B13723273.png)
![(1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13723284.png)


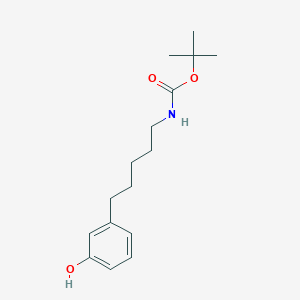
![6-(Benzyloxy)-1-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13723305.png)
![3-Oxa-1-aza-spiro[4.5]decane-2,8-dione](/img/structure/B13723307.png)
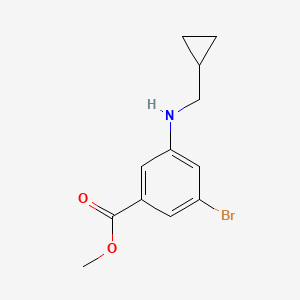
![1-[1-(2,5-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13723310.png)
![6,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13723319.png)
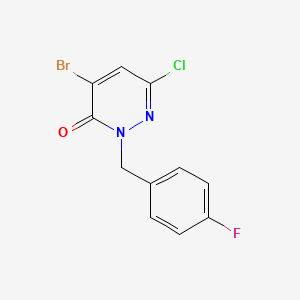
![3-[5-(2-Chlorophenyl)thien-2-yl]acrylic acid](/img/structure/B13723325.png)
